molecular formula C10H12FN3O2 B13594205 1-(3-Fluoro-4-nitrophenyl)piperazine

1-(3-Fluoro-4-nitrophenyl)piperazine

Cat. No.: B13594205
M. Wt: 225.22 g/mol
InChI Key: NFPLPMFHSPEMEJ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. This particular compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a piperazine moiety. The compound’s molecular formula is C10H12FN3O2, and it has a molecular weight of 225.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-nitrophenyl)piperazine can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 3-fluoro-4-nitroaniline is reacted with piperazine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 1-(3-Fluoro-4-aminophenyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxides of the piperazine ring.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-nitrophenyl)piperazine is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The presence of the fluorine and nitro groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Further studies are required to identify the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Fluoro-4-nitrophenyl)piperazine is unique due to the presence of both fluorine and nitro groups, which can significantly influence its chemical reactivity and biological interactions. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in various redox reactions .

Properties

IUPAC Name

1-(3-fluoro-4-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O2/c11-9-7-8(1-2-10(9)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPLPMFHSPEMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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